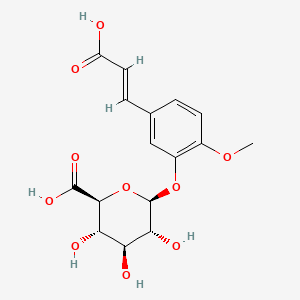

异阿魏酸 3-O-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

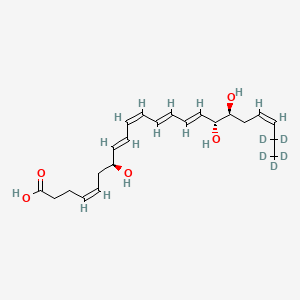

Isoferulic acid 3-O-glucuronide belongs to the class of organic compounds known as phenolic glycosides . It is a glucuronide conjugate of Isoferulic acid , which is a hydroxycinnamic acid, a type of organic compound .

Synthesis Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Molecular Structure Analysis

The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 . The IUPAC name is (2S,3S,4S,5R,6S)-6-{5-[(1E)-2-carboxyeth-1-en-1-yl]-2-methoxyphenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Physical And Chemical Properties Analysis

The molar mass of Isoferulic acid is 194.186 g·mol−1 . The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 .科学研究应用

抗氧化和细胞刺激特性: 在柽柳花中发现了异阿魏酸和相关化合物。这些化合物,包括异阿魏酸 3-O-β-吡喃葡萄糖苷,表现出显着的抗氧化特性,并能刺激人角质形成细胞 (HaCaT 细胞) 的活力 (Nawwar et al., 2009).

咖啡摄入后人体代谢: 异阿魏酸 3-O-葡萄糖醛酸苷是在咖啡摄入后在人血浆和尿液中发现的一种代谢物。它是形成的绿原酸代谢物之一,表明咖啡中绿原酸的广泛代谢和良好的吸收 (Stalmach et al., 2009).

在糖尿病治疗中的作用: 异阿魏酸已显示出对糖尿病大鼠的抗高血糖作用,表明其在治疗糖尿病方面的潜力。它可以抑制肝脏糖异生和/或增加外周组织的葡萄糖利用,从而降低血浆葡萄糖水平 (Liu et al., 2000).

结合和代谢: 研究表明,异阿魏酸在人体中会发生显着的葡萄糖醛酸化和硫酸化。这表明其参与了代谢途径,并可能对生物利用度和药代动力学产生影响 (Wong et al., 2010).

血管功能调节: 异阿魏酸衍生物,包括异阿魏酸 3-O-硫酸盐,因其调节血管功能的潜力而受到研究,特别是通过维持内皮细胞中的一氧化氮平衡 (Le Sayec et al., 2017).

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZLGVIOYFHCB-MBAOVNHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678636 |

Source

|

| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065272-10-7 |

Source

|

| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)

![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)